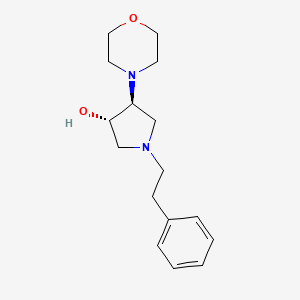![molecular formula C23H39N3O3 B6052618 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as neuroscience and pharmacology. The purpose of
Mecanismo De Acción
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol involves its binding to the dopamine D3 receptor and blocking its activity. This leads to a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. This mechanism makes it a potential therapeutic agent for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been shown to decrease the reinforcing effects of drugs of abuse such as cocaine and methamphetamine. It also reduces drug-seeking behavior and reinstatement of drug use in animals that have been previously exposed to drugs of abuse. These effects are thought to be mediated by its selective blockade of the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol. One potential direction is the development of more potent and selective D3 receptor antagonists for the treatment of addiction and other psychiatric disorders. Another direction is the investigation of the potential therapeutic effects of this compound in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction of 3,5-dimethoxybenzyl chloride with 1-propylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This makes it a promising candidate for the treatment of addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(1-propylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O3/c1-4-8-24-9-5-20(6-10-24)26-12-11-25(21(18-26)7-13-27)17-19-14-22(28-2)16-23(15-19)29-3/h14-16,20-21,27H,4-13,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGQGNXVRKXWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6052537.png)
![4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052541.png)
![6-[1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6052549.png)
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6052565.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6052569.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
